Cas no 537010-11-0 (1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid)

1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid
- CHEMBL1532365
- F1216-0152
- 1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid
- AKOS005141721
- MLS000531361
- 1-butan-2-ylbenzimidazole-2-sulfonic acid
- 1-sec-butyl-1H-benzimidazole-2-sulfonic acid
- SMR000136339
- HMS2448M15
- 537010-11-0
-
- Inchi: 1S/C11H14N2O3S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-8H,3H2,1-2H3,(H,14,15,16)
- InChI Key: YKFFZGDBXRTQIS-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2N1C(C)CC)(=O)(=O)O
Computed Properties
- Exact Mass: 254.07251349g/mol
- Monoisotopic Mass: 254.07251349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 80.6Ų
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1216-0152-10μmol |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid |
537010-11-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1216-0152-4mg |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid |
537010-11-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1216-0152-25mg |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid |
537010-11-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1216-0152-3mg |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid |
537010-11-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1216-0152-2μmol |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid |
537010-11-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1216-0152-2mg |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid |
537010-11-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1216-0152-30mg |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid |
537010-11-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1216-0152-15mg |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid |
537010-11-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1216-0152-5mg |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid |
537010-11-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1216-0152-10mg |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid |
537010-11-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid Related Literature
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on 1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid
Introduction to 1-(Butan-2-yl)-1H-1,3-Benzodiazole-2-sulfonic Acid (CAS No. 537010-11-0)
1-(Butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid (CAS No. 537010-11-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a sulfonic acid group and a butyl substituent, make it an intriguing candidate for various research and development activities.
The chemical structure of 1-(Butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid consists of a benzodiazole core with a sulfonic acid moiety at the 2-position and a butyl group at the 1-position. The benzodiazole ring system is characterized by its fused benzene and diazole rings, which confer stability and specific chemical properties. The sulfonic acid group imparts acidic and hydrophilic characteristics, making the compound suitable for various biological interactions and solubility in aqueous environments.
Recent studies have explored the potential applications of 1-(Butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid in drug discovery and development. One notable area of research is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory effects on certain kinases, which are key targets in cancer therapy. The ability to modulate these enzymes suggests that 1-(Butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid could be a valuable lead compound for developing novel anticancer agents.
In addition to its enzymatic inhibition properties, 1-(Butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma involve the activation of pro-inflammatory cytokines and signaling pathways. Research has shown that this compound can effectively downregulate the expression of these cytokines, thereby reducing inflammation. This makes it a promising candidate for developing new treatments for inflammatory disorders.
The pharmacokinetic properties of 1-(Butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid have also been studied to evaluate its suitability as a therapeutic agent. Preclinical studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and stability in physiological conditions, which are crucial factors for its potential use in clinical settings.
To further understand the biological mechanisms underlying the effects of 1-(Butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid, researchers have conducted molecular docking studies to investigate its binding interactions with target proteins. These studies have provided insights into the specific residues and binding sites involved in the compound's activity. This information is valuable for optimizing the structure of the compound to enhance its potency and selectivity.
In conclusion, 1-(Butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid (CAS No. 537010-11-0) is a versatile organic compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new aspects of its potential uses, contributing to advancements in drug discovery and development.
537010-11-0 (1-(butan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid) Related Products
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 13769-43-2(potassium metavanadate)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)


